molecular formula C20H23N5OS B7005243 N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide

N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide

Cat. No.: B7005243
M. Wt: 381.5 g/mol
InChI Key: LIQROPWBPGKVKQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide is a complex organic compound featuring a unique combination of pyrrolidine, pyrazole, and thiazole rings

Properties

IUPAC Name

N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-15-10-22-25(20(15)23-19(26)9-17-13-27-14-21-17)18-7-8-24(12-18)11-16-5-3-2-4-6-16/h2-6,10,13-14,18H,7-9,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQROPWBPGKVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2CCN(C2)CC3=CC=CC=C3)NC(=O)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring, which can be synthesized via the condensation of hydrazines with 1,3-diketones under reflux conditions.

    Thiazole Ring Synthesis: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling Reactions: Finally, the different ring systems are coupled together using amide bond formation techniques, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole or thiazole rings, potentially leading to the formation of dihydropyrazole or dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydropyrazole or dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.

    Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Pharmacological Research: It may serve as a tool compound in pharmacological assays to study receptor binding and signal transduction pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide is likely to involve interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide shares structural similarities with other heterocyclic compounds such as:
    • N-(1-benzylpyrrolidin-3-yl)-2-(1,3-thiazol-4-yl)acetamide
    • N-(2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl)acetamide
    • 2-(1,3-thiazol-4-yl)-N-(1-benzylpyrrolidin-3-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of three distinct heterocyclic rings, which may confer unique biological properties and potential therapeutic benefits not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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